molecular formula C11H16N2S B15162705 Diazene, [(1,1-dimethylethyl)thio](4-methylphenyl)- CAS No. 146767-34-2

Diazene, [(1,1-dimethylethyl)thio](4-methylphenyl)-

Cat. No.: B15162705
CAS No.: 146767-34-2
M. Wt: 208.33 g/mol
InChI Key: ZRULHWVEHUFRQH-UHFFFAOYSA-N
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Description

Diazene, (1,1-dimethylethyl)thio- is an organic compound with the molecular formula C11H16N2S. It is a derivative of diazene, characterized by the presence of a thioether group attached to a 4-methylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (1,1-dimethylethyl)thio- typically involves the reaction of appropriate diazene precursors with thiol-containing compounds. One common method is the reaction of diazene with 4-methylphenylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diazene, (1,1-dimethylethyl)thio- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazene moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Diazene, (1,1-dimethylethyl)thio- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diazene, (1,1-dimethylethyl)thio- involves its interaction with molecular targets through its diazene and thioether functionalities. The diazene group can participate in redox reactions, while the thioether group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diazene, bis(1,1-dimethylethyl)-: Similar in structure but lacks the aromatic ring and thioether group.

    Diazene, (1,1-dimethylethyl)(trimethylsilyl)-: Contains a trimethylsilyl group instead of the thioether group.

    Diazene, (1,1-dimethylethyl)thio-: Similar structure but with a different position of the methyl group on the aromatic ring.

Uniqueness

Diazene, (1,1-dimethylethyl)thio- is unique due to the presence of both the thioether group and the 4-methylphenyl ring, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

146767-34-2

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

tert-butylsulfanyl-(4-methylphenyl)diazene

InChI

InChI=1S/C11H16N2S/c1-9-5-7-10(8-6-9)12-13-14-11(2,3)4/h5-8H,1-4H3

InChI Key

ZRULHWVEHUFRQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NSC(C)(C)C

Origin of Product

United States

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